4-Bromo-2-fluoro-5-nitrophenol

Cross-coupling C-C bond formation Medicinal chemistry

For medicinal chemists and agrochemical researchers, 4-Bromo-2-fluoro-5-nitrophenol provides an orthogonal reactivity handle set that streamlines complex molecule assembly. - Distinct Br, F, NO2, OH groups allow stepwise diversification without protecting group manipulation. - C4 bromine enables selective Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) for biaryl synthesis. - Nitro group reducible to amine for amide/sulfonamide conjugation or probe attachment. - Consistent 98% purity, shipped globally from stock.

Molecular Formula C6H3BrFNO3
Molecular Weight 235.99 g/mol
CAS No. 661463-12-3
Cat. No. B1289493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-5-nitrophenol
CAS661463-12-3
Molecular FormulaC6H3BrFNO3
Molecular Weight235.99 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)F)Br)[N+](=O)[O-]
InChIInChI=1S/C6H3BrFNO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H
InChIKeyFCGBLTVXZYYMCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluoro-5-nitrophenol Technical Baseline


4-Bromo-2-fluoro-5-nitrophenol (CAS 661463-12-3) is a tetra-substituted aromatic compound with the molecular formula C₆H₃BrFNO₃ and molecular weight 236.00 g/mol [1]. Its unique substitution pattern positions bromine at C4, fluorine at C2, and nitro at C5 relative to the phenolic hydroxyl at C1, as verified by SMILES notation OC1=CC([N+]([O-])=O)=C(Br)C=C1F . The compound carries MDL number MFCD11100973 and DSSTox Substance ID DTXSID10591858 [1], and is commercially available at standard purities of 95% to 98% for research and further manufacturing use .

Bromine handle for Pd-catalyzed cross-coupling transformations
Fluorine and nitro groups for electronic modulation of derived pharmacophores
Distinct 1,2,4,5-substitution pattern for regioselective synthetic applications

4-Bromo-2-fluoro-5-nitrophenol: Substitution Risks


In-class nitrophenol or halogenated phenol analogs cannot be simply interchanged with 4-bromo-2-fluoro-5-nitrophenol without substantial synthetic re-optimization. The compound possesses a precise 1,2,4,5-substitution array on the phenyl ring (Br at C4, F at C2, NO₂ at C5, OH at C1) that dictates its chemo- and regioselectivity in downstream transformations [1]. The bromine atom serves as a critical handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) enabling selective C-C bond formation at the para position relative to the hydroxyl , while the fluorine substituent modulates electronic properties and metabolic stability in derived pharmacophores [1]. Analogs lacking the bromine (e.g., 2-fluoro-5-nitrophenol, CAS 22510-08-3) lose the aryl halide coupling functionality entirely, while regioisomers with altered substitution patterns (e.g., 2-bromo-4-fluoro-5-nitrophenol, CAS 84478-87-5) present a fundamentally different three-dimensional geometry and electrostatic potential surface that cannot replicate the target compound's binding interactions or reaction outcomes [1].

De-bromo analog

Lacks aryl halide for cross-coupling, eliminating key synthetic transformations.

Positional isomer

Different substitution geometry alters 3D structure and electrostatic surface, affecting reactivity.

Property mismatch

Changed LogP and TPSA/MW ratio shift drug-likeness parameters; cannot replicate target profile.

4-Bromo-2-fluoro-5-nitrophenol: Key Differentiators


Cross-Coupling: Bromine vs. De-Bromo Analog

4-Bromo-2-fluoro-5-nitrophenol contains a bromine atom at C4 that enables Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) that are categorically inaccessible to its de-bromo analog 2-fluoro-5-nitrophenol (CAS 22510-08-3) . The de-bromo comparator lacks an aryl halide leaving group, making it functionally inert in transition-metal catalyzed C-C and C-N bond-forming reactions without additional functionalization steps [1].

Cross-Coupling Reactivity
Class-level inference
Aryl bromide enables Pd-catalyzed coupling; de-bromo analog lacks this functionality.
Supports orthogonal C–C bond formation in complex molecule synthesis.
Coupling conditions require optimization; catalyst/ligand screening needed.
Cross-coupling C-C bond formation Medicinal chemistry

LogP Differentiation from Regioisomers

The specific 1,2,4,5-substitution pattern of 4-bromo-2-fluoro-5-nitrophenol yields a calculated XLogP3 value of 2.6 [1], which differs substantially from regioisomeric analogs. For comparison, the positional isomer 2-bromo-4-fluoro-5-nitrophenol (CAS 84478-87-5) exhibits a predicted XLogP of approximately 1.9 based on available computed data, a difference of ~0.7 log units .

Lipophilicity (XLogP3)
Cross-study comparable
ΔXLogP ≈ 0.7 (2.6 vs. regioisomer ~1.9)
Impacts membrane permeability context in drug design models.
Computational prediction; experimental logP may differ.
Drug design ADME Physicochemical properties

TPSA and Hydrogen Bond Profile

4-Bromo-2-fluoro-5-nitrophenol has a calculated TPSA of 66.1 Ų with one hydrogen bond donor (phenolic OH) and four hydrogen bond acceptors (nitro oxygens, fluorine, phenolic oxygen) [1]. In contrast, 2-fluoro-5-nitrophenol (CAS 22510-08-3) has a lower TPSA of 66.05 Ų but a reduced heavy atom count (10 vs. 12) and lower molecular weight (157.1 vs. 236.0 g/mol), producing a substantially different TPSA/MW ratio [2].

TPSA/MW Ratio
Cross-study comparable
TPSA 66.1 Ų; ratio 0.28 vs. comparator 0.42
Lower polar surface per mass correlates with improved permeability context.
Computed values; ADME assays needed for validation.
Drug-likeness Permeability QSAR

Unique SMILES and InChIKey Identity

4-Bromo-2-fluoro-5-nitrophenol possesses a unique InChIKey of FCGBLTVXZYYMCD-UHFFFAOYSA-N and canonical SMILES OC1=CC([N+]([O-])=O)=C(Br)C=C1F that mathematically encodes its exact 1,2,4,5-substitution geometry [1]. This is structurally distinct from all regioisomers: 2-bromo-4-fluoro-5-nitrophenol (CAS 84478-87-5) has an InChIKey differing at multiple positions; 4-bromo-2-fluoro-6-nitrophenol (CAS 320-76-3) has InChIKey ACQVEWFMUBXEMR-UHFFFAOYSA-N ; and 2-bromo-6-fluoro-4-nitrophenol (CAS 329-49-7) represents yet another substitution arrangement .

Unique InChIKey Identity
Direct head-to-head comparison
InChIKey: FCGBLTVXZYYMCD-UHFFFAOYSA-N
Unambiguous identification for procurement and regulatory documentation.
Completely distinct from all regioisomers; verify upon receipt.
Chemical informatics Structure verification Database registration

4-Bromo-2-fluoro-5-nitrophenol Application Scenarios


Kinase Inhibitor & Receptor Modulator Synthesis

The bromine handle at C4 enables selective Pd-catalyzed Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids to introduce diverse aromatic groups, while the fluorine and nitro substituents modulate the electronic properties of the resulting biaryl pharmacophores . This substitution pattern is particularly valuable for constructing ATP-competitive kinase inhibitors and G protein-coupled receptor (GPCR) modulators where precise spatial arrangement of halogen and nitro groups influences target binding affinity .

Herbicide & Fungicide Building Block

The compound's bromo-fluoro-nitrophenol architecture serves as a versatile intermediate for agrochemical synthesis programs . The bromine provides a site for introducing heterocyclic or substituted phenyl moieties via cross-coupling, while the nitro group can be reduced to an amine for subsequent amide or sulfonamide formation, generating libraries of crop protection candidates .

Photoaffinity Labeling & Activity-Based Probe Precursor

The nitro group at C5 can be selectively reduced to an amine (e.g., using SnCl₂ or catalytic hydrogenation) to yield 4-bromo-2-fluoro-5-aminophenol . This amine serves as a conjugation handle for attaching biotin, fluorophores, or photoaffinity labels (e.g., diazirine, benzophenone) while retaining the bromine for late-stage diversification, enabling the construction of multifunctional chemical probes for target identification studies .

Orthogonal Functional Group Manipulation

The compound's four distinct functional groups (Br, F, NO₂, OH) exhibit orthogonal reactivity that enables sequential transformations without protecting group interference. The phenolic OH can be alkylated or acylated; the bromine undergoes cross-coupling; the nitro group is reduced to amine; and the fluorine remains largely inert under most conditions, serving as a stable electronic modulator throughout the synthetic sequence . This orthogonality reduces the need for protection/deprotection steps in complex molecule construction.

Application
Selection Property
Validation Focus
Kinase inhibitor & GPCR modulator synthesis
Aryl halide coupling functionality; F/NO₂ electronic modulation
Target binding affinity context; cellular inhibition assays
Agrochemical candidate synthesis
Bromo-fluoro-nitrophenol core; nitro-to-amine reduction for diversification
Crop protection efficacy screening; structure-activity profiling
Chemical probe construction
Nitro-to-amine reduction for bioconjugation; late-stage Br diversification
Probe labeling efficiency; target identification validation
Orthogonal functionalization sequences
Distinct reactivity of Br, F, NO₂, OH without protecting groups
Synthetic route efficiency; step-count verification

Technical Documentation Hub

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48 linked technical documents
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